5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Overview
Description
5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, also known as 4-ethoxyphenylpyrazolamine (EPP) is a heterocyclic amine that has been studied for its potential applications in various scientific fields. It is a versatile compound with a number of interesting properties, including its ability to act as an agonist of the muscarinic acetylcholine receptor, its ability to act as a competitive inhibitor of the enzyme acetylcholinesterase, and its potential use as an antioxidant.
Scientific Research Applications
Synthesis and Anti-cancer Activity
A notable application of pyrazole derivatives includes their synthesis for anti-cancer activities. For instance, novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized under environmentally benign conditions, demonstrating promising anti-cancer activities. These compounds were synthesized through a facile, regioselective process, offering a simple, efficient route for creating potential therapeutic agents (Kaping, S., et al., 2016). Similarly, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, establishing a basis for further exploration in cancer treatment (Hassan, A. S., et al., 2014).
Material Science and Polymer Modification
In material science, pyrazole derivatives have been used to modify polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through radiation-induced synthesis. The modification with various amines, including pyrazole-based compounds, enhanced the hydrogels' swelling properties and thermal stability, indicating their potential for medical applications (Aly, H. M., et al., 2015).
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have also been highlighted, with synthesized compounds showing significant activity. This suggests their utility in developing new anti-inflammatory agents (Kaping, S., et al., 2016).
Heterocyclic Chemistry and Drug Design
Pyrazole derivatives have been extensively studied in heterocyclic chemistry for their potential in drug design. Various synthetic routes have been explored to create pyrazole-based compounds with diverse biological activities, including antimicrobial and radical scavenging effects. These studies underscore the versatility of pyrazole derivatives in medicinal chemistry and their potential as therapeutic agents (Martins, M., et al., 2013).
Mechanism of Action
Target of Action
It is structurally similar to other compounds that target the heat shock protein hsp 90-alpha . This protein acts as a molecular chaperone, promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets in a manner similar to other pyrethroid derivatives, such as etofenprox . These compounds disturb insect nervous systems following direct contact or ingestion, and are active against a broad spectrum of pests .
Biochemical Pathways
The human gut microbiota plays a significant role in the metabolism of xenobiotics, including a wide variety of compounds ranging from environmental pollutants, dietary components, and therapeutic drugs . Therefore, it is plausible that this compound may interact with similar biochemical pathways.
Result of Action
Based on its structural similarity to other compounds, it may have similar effects, such as inhibiting the catalytic activity of certain enzymes in a substrate-specific manner .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the release of similar compounds into the environment during industrial processes and consumer use can affect their action . .
properties
IUPAC Name |
5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCKUJMHTNSQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374482 | |
Record name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129117-13-1 | |
Record name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129117-13-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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